molecular formula C22H18O4 B11707731 1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one CAS No. 13118-92-8

1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one

Cat. No.: B11707731
CAS No.: 13118-92-8
M. Wt: 346.4 g/mol
InChI Key: SFHAXQSMZNQASV-UHFFFAOYSA-N
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Description

1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one is an organic compound with a complex structure featuring multiple phenoxy groups and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:

    Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation and etherification.

    Coupling Reactions: The intermediate compounds are then coupled using reagents like potassium carbonate and solvents such as dimethylformamide (DMF) under controlled temperature conditions.

    Final Acetylation: The final step involves the acetylation of the phenoxy groups to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[3-(4-Methoxyphenoxy)phenoxy]phenyl}ethan-1-one: Similar structure but with a methoxy group instead of an acetyl group.

    1-{4-[3-(4-Benzyloxyphenoxy)phenoxy]phenyl}ethan-1-one: Contains a benzyloxy group instead of an acetyl group.

Uniqueness

1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where the acetyl group plays a crucial role in the compound’s activity.

Properties

CAS No.

13118-92-8

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

1-[4-[3-(4-acetylphenoxy)phenoxy]phenyl]ethanone

InChI

InChI=1S/C22H18O4/c1-15(23)17-6-10-19(11-7-17)25-21-4-3-5-22(14-21)26-20-12-8-18(9-13-20)16(2)24/h3-14H,1-2H3

InChI Key

SFHAXQSMZNQASV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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